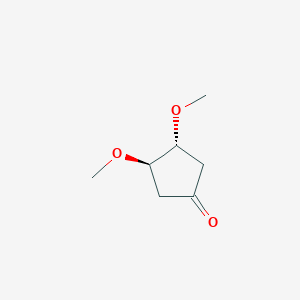
(3R,4R)-3,4-Dimethoxycyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3,4-Dimethoxycyclopentan-1-one, also known as DCK, is a synthetic compound that belongs to the class of arylcyclohexylamines. DCK has gained significant attention in recent years due to its potential application in scientific research.
Mecanismo De Acción
(3R,4R)-3,4-Dimethoxycyclopentan-1-one acts as a selective NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions. This blockade of calcium ion influx results in decreased glutamate release and reduced neuronal excitability. This compound has also been found to have affinity for other receptors, such as sigma-1 receptors and serotonin receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to cause a dose-dependent decrease in locomotor activity in mice, as well as a decrease in body temperature. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models. In addition, this compound has been found to have neuroprotective effects, potentially due to its ability to reduce glutamate release and neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3R,4R)-3,4-Dimethoxycyclopentan-1-one in lab experiments is its selectivity for NMDA receptors, which allows for more precise manipulation of these receptors compared to other NMDA receptor antagonists. However, this compound's potency and duration of action may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term effects on neuronal function.
Direcciones Futuras
There are several future directions for research on (3R,4R)-3,4-Dimethoxycyclopentan-1-one. One area of interest is the potential therapeutic applications of this compound in neurological disorders. Additionally, further research is needed to understand the effects of this compound on synaptic plasticity and long-term potentiation. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and elimination from the body.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for NMDA receptors and its ability to block calcium ion influx make it a useful tool for studying the role of NMDA receptors in various neurological disorders. However, more research is needed to fully understand the potential therapeutic applications of this compound and its long-term effects on neuronal function.
Métodos De Síntesis
The synthesis of (3R,4R)-3,4-Dimethoxycyclopentan-1-one involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. The resulting product is then reacted with cyclopentanone in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
(3R,4R)-3,4-Dimethoxycyclopentan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological disorders, such as depression, schizophrenia, and Alzheimer's disease. This compound has also been used to study the effects of NMDA receptor blockade on synaptic plasticity and long-term potentiation.
Propiedades
IUPAC Name |
(3R,4R)-3,4-dimethoxycyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-6-3-5(8)4-7(6)10-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAMIBYHJKMBV-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)CC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C[C@H]1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)
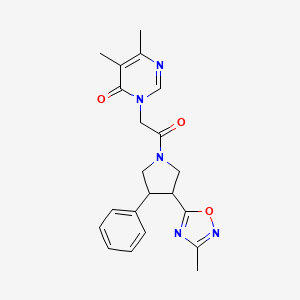
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2709062.png)


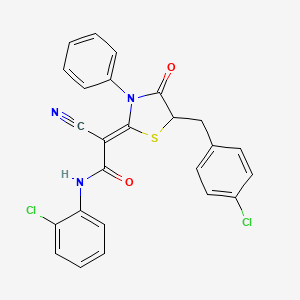
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2709070.png)
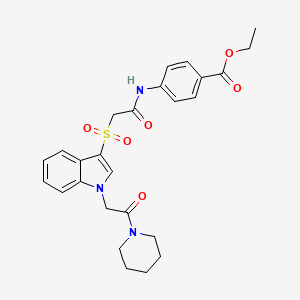

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)
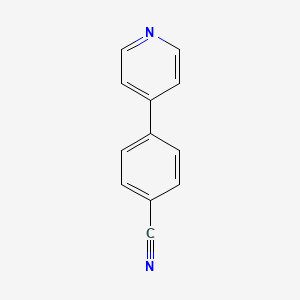
![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)

